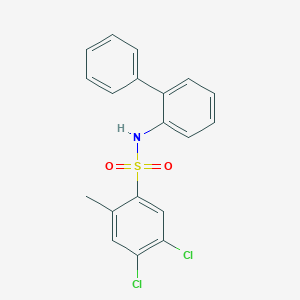
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate, also known as ACPCD, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the sulfonate ester family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Research has shown that (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease. Additionally, (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, there are also some limitations to its use. For example, it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate. For example, further studies could be conducted to better understand its mechanism of action and to identify potential targets for therapeutic intervention. Additionally, studies could be conducted to investigate its potential use in other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could be conducted to develop more effective methods for administering (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate in experimental settings.
Synthesis Methods
The synthesis of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-acetylphenol in the presence of a base such as triethylamine. This reaction results in the formation of (3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate as a white solid, which can be purified through recrystallization.
Scientific Research Applications
(3-Acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate has been studied for its potential applications in the field of medicine. Specifically, research has focused on its ability to act as an anti-inflammatory agent and as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3-acetylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6S/c1-10(18)11-5-4-6-12(7-11)23-24(19,20)16-9-14(21-2)13(17)8-15(16)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTSLUICVIZKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)







